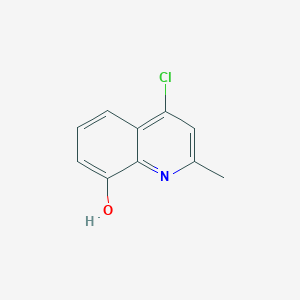

4-Chloro-8-hydroxy-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZOKIGKGBZTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10481023 | |

| Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28507-46-2 | |

| Record name | 4-Chloro-8-hydroxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10481023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline with significant potential in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectral data. Furthermore, it outlines a plausible synthetic route based on established methodologies for related compounds and explores its reactivity. A significant focus is placed on the potential applications of this compound in drug development, drawing from the extensive research on the biological activities of 8-hydroxyquinoline derivatives, including their roles as antimicrobial and anticancer agents. Safety and handling precautions are also discussed based on data from structurally similar compounds. This guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics.

Introduction: The Significance of the 8-Hydroxyquinoline Scaffold

The 8-hydroxyquinoline (8-HQ) moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties.[3] The therapeutic potential of 8-HQ derivatives often stems from their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells.[3] The substitution pattern on the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of a chlorine atom at the 4-position and a methyl group at the 2-position of the 8-hydroxyquinoline core, as in 4-Chloro-8-hydroxy-2-methylquinoline, is anticipated to modulate its lipophilicity, electronic properties, and ultimately, its pharmacological profile.

Physicochemical and Spectroscopic Profile

Core Chemical Properties

A clear identification of 4-Chloro-8-hydroxy-2-methylquinoline is established through its unique identifiers and fundamental chemical properties.

| Property | Value | Source |

| CAS Number | 28507-46-2 | [4] |

| Molecular Formula | C₁₀H₈ClNO | [4] |

| Molecular Weight | 193.63 g/mol | [4] |

| Appearance | Solid (predicted) | [5] |

Predicted Spectroscopic Data

The structural elucidation of 4-Chloro-8-hydroxy-2-methylquinoline relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be inferred from data on analogous structures such as 4-chloro-2-methylquinoline and other 8-hydroxyquinoline derivatives.[2][6][7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbons attached to the chlorine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

The IR spectrum is predicted to show characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-H stretching (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C and C=N stretching (aromatic ring): Multiple bands in the region of 1450-1600 cm⁻¹.

-

C-O stretching: A band in the region of 1200-1300 cm⁻¹.

-

C-Cl stretching: A band in the region of 700-800 cm⁻¹.

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (193.63). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation patterns will likely involve the loss of the methyl group, the chlorine atom, and other small neutral molecules.[8][9]

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic approach could involve a multi-step process starting from a readily available precursor like 8-hydroxy-2-methylquinoline.

Figure 1: Proposed synthesis of 4-Chloro-8-hydroxy-2-methylquinoline.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 8-hydroxy-2-methylquinoline in a suitable organic solvent (e.g., dichloromethane or chloroform).

-

Chlorination: Add a chlorinating agent, such as N-chlorosuccinimide (NCS), to the solution. The reaction may require heating or catalysis.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove any unreacted reagents and byproducts.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 4-Chloro-8-hydroxy-2-methylquinoline.

Causality behind Experimental Choices: The choice of a chlorinating agent like NCS is based on its common use for the regioselective chlorination of activated aromatic rings. The solvent is chosen to dissolve the starting material and be inert to the reaction conditions. The purification method will depend on the physical properties of the product and impurities.

Reactivity

The reactivity of 4-Chloro-8-hydroxy-2-methylquinoline is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., amines, alkoxides, thiols). This reactivity is a key feature for generating a library of derivatives for structure-activity relationship (SAR) studies.[10]

-

Hydroxyl Group: The 8-hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. It also plays a crucial role in the compound's ability to chelate metal ions.

-

Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.

Applications in Drug Development

The 8-hydroxyquinoline scaffold is a cornerstone in the development of various therapeutic agents. The introduction of the chloro and methyl groups in 4-Chloro-8-hydroxy-2-methylquinoline is expected to influence its biological activity, making it a promising candidate for further investigation.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial properties.[11][12] The proposed mechanism of action often involves the chelation of essential metal ions, such as iron and zinc, which are vital for microbial growth and enzymatic function. This chelation can disrupt the microbial cell membrane and inhibit key metabolic pathways. The lipophilicity of the molecule, which can be enhanced by the chloro and methyl substituents, is crucial for its ability to penetrate microbial cell walls.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-chloro-8-hydroxy-2-methylquinoline,(CAS# 28507-46-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. 2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinoline [webbook.nist.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Unambiguous Identification of 4-Chloro-8-hydroxy-2-methylquinoline: A Technical Guide to Structure Elucidation

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline of significant interest to researchers, scientists, and drug development professionals. This document eschews rigid templates in favor of a narrative that mirrors the scientific process, detailing the causal logic behind experimental choices and presenting a self-validating system of protocols. Every claim is supported by authoritative sources to ensure the highest degree of scientific integrity.

Introduction: The Quinoline Scaffold and the Imperative of Precise Characterization

Quinoline and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The precise substitution pattern on the quinoline ring system dictates its pharmacological and physicochemical properties. Therefore, the unambiguous determination of the molecular structure of novel quinoline derivatives, such as 4-Chloro-8-hydroxy-2-methylquinoline, is a critical step in the research and development pipeline. This guide will walk through a logical and efficient workflow for confirming the identity of this target molecule, from its synthesis to its comprehensive spectroscopic characterization.

Part 1: Strategic Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline

A plausible and efficient route for the synthesis of 4-Chloro-8-hydroxy-2-methylquinoline is the Combes quinoline synthesis. This acid-catalyzed condensation of an aniline with a β-diketone provides a direct pathway to the quinoline core.[3][4]

Proposed Synthetic Protocol: Combes Reaction

Reactants:

-

2-Amino-3-chlorophenol

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (as catalyst)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-amino-3-chlorophenol and acetylacetone.

-

Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the reaction mixture with constant stirring. An exothermic reaction is expected.

-

Reflux: Heat the mixture to reflux for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization and Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Chloro-8-hydroxy-2-methylquinoline.

Part 2: Spectroscopic and Spectrometric Analysis for Structure Confirmation

The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

A. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

Expected Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Major Fragments | m/z = 193/195 (M/M+2, ~3:1 ratio), 178, 150, 115 |

Interpretation:

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193 and an M+2 peak at m/z 195 with a relative intensity of approximately 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[5] This immediately confirms the presence of a single chlorine atom in the molecule. Fragmentation patterns would likely involve the loss of a methyl group (M-15, m/z 178), followed by the loss of CO (m/z 150), and subsequent cleavages of the quinoline ring system.

B. Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule.

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| 3100-3000 | C-H stretch (aromatic) | Aromatic Ring |

| ~2950 | C-H stretch (aliphatic) | Methyl Group |

| 1620-1580 | C=C and C=N stretch | Quinoline Ring System |

| 1250-1180 | C-O stretch | Phenolic Hydroxyl |

| 850-750 | C-Cl stretch | Chloro Group |

| 800-700 | Out-of-plane C-H bending | Aromatic Ring |

Interpretation:

The broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the presence of a hydroxyl group involved in hydrogen bonding.[6] The sharp peaks in the 3100-3000 cm⁻¹ range are characteristic of aromatic C-H stretches, while the peak around 2950 cm⁻¹ corresponds to the methyl group's C-H stretch. The complex pattern of bands in the 1620-1580 cm⁻¹ region arises from the C=C and C=N stretching vibrations within the quinoline core. The C-O stretch of the phenol and the C-Cl stretch will also be present in their respective regions, further confirming the presence of these functional groups.

C. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.

Expected Data:

| Solvent | λmax (nm) |

| Ethanol | ~240, ~280, ~320 |

Interpretation:

The UV-Vis spectrum of 4-Chloro-8-hydroxy-2-methylquinoline in a polar solvent like ethanol is expected to exhibit multiple absorption bands characteristic of the quinoline chromophore.[7][8] These bands correspond to π→π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the quinoline ring.

D. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

Expected Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | singlet | 3H | -CH₃ |

| ~7.0 | doublet | 1H | H-3 |

| ~7.2 | doublet | 1H | H-7 |

| ~7.4 | triplet | 1H | H-6 |

| ~7.6 | doublet | 1H | H-5 |

| ~9.5 (broad) | singlet | 1H | -OH |

Interpretation:

The ¹H NMR spectrum will provide crucial connectivity information. The singlet at approximately 2.6 ppm integrating to three protons is indicative of the methyl group at the C-2 position. The aromatic region will display a set of coupled signals corresponding to the protons on the quinoline ring. The proton at C-3 will likely appear as a singlet or a narrow doublet due to the absence of adjacent protons. The protons on the benzene portion of the ring system (H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublets and a triplet) based on their coupling with neighboring protons. The phenolic proton is expected to be a broad singlet at a downfield chemical shift, and its signal would disappear upon D₂O exchange.

Expected Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~110 | C-7 |

| ~118 | C-5 |

| ~122 | C-3 |

| ~125 | C-4a |

| ~128 | C-6 |

| ~138 | C-8a |

| ~145 | C-4 |

| ~150 | C-8 |

| ~158 | C-2 |

Interpretation:

The ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The methyl carbon will appear at the most upfield chemical shift (~25 ppm). The carbon atoms attached to the electronegative chlorine (C-4) and oxygen (C-8) will be deshielded and appear at downfield chemical shifts. The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the spectral assignment.

Part 3: Integrated Structure Elucidation Workflow

The definitive structure of 4-Chloro-8-hydroxy-2-methylquinoline is established by a holistic interpretation of all the spectroscopic and spectrometric data.

Caption: Workflow for the synthesis and structural elucidation of 4-Chloro-8-hydroxy-2-methylquinoline.

Conclusion

The structural elucidation of a novel compound like 4-Chloro-8-hydroxy-2-methylquinoline is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By following the logical workflow outlined in this guide, from a strategic synthesis to a multi-faceted spectroscopic analysis, researchers can confidently and unambiguously determine the molecular structure of their target compounds. This rigorous approach is fundamental to advancing the fields of medicinal chemistry and drug development, ensuring that the structure-activity relationships of new chemical entities are built on a solid foundation of confirmed molecular identity.

References

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.[Link]

-

Doebner–Miller reaction. Wikipedia.[Link]

-

What is the complete procedure for Doebner-von miller reaction ? ResearchGate.[Link]

-

Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.[Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI.[Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.[Link]

-

Combes quinoline synthesis. Wikipedia.[Link]

-

4-chloro-8-hydroxy-2-methylquinoline,(CAS# 28507-46-2). Sinfoo Biotech.[Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973. PubChem.[Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Jacsonville.[Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.[Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

-

UV spectra of 8-HQ and M(II) complexes recorded in methanol and chloroform. Semantic Scholar.[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.[Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scirp.org.[Link]

-

An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry.[Link]

- Method for preparing 5-chloro-8-hydroxyquinoline.

-

Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. PMC.[Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.[Link]

-

Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. MDPI.[Link]

-

FT-IR spectral data of 8HQ. ResearchGate.[Link]

-

4-Chloroquinoline - Optional[1H NMR] - Spectrum. SpectraBase.[Link]

-

2-Methyl-8-hydroxyquinoline | C10H9NO | CID 13224. PubChem.[Link]

-

8-Hydroxyquinoline. NIST WebBook.[Link]

Sources

- 1. rroij.com [rroij.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. 4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline (CAS: 28507-46-2): Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-8-hydroxy-2-methylquinoline, a substituted quinoline derivative of significant interest to researchers in drug discovery, materials science, and synthetic chemistry. We will move beyond simple data recitation to explore the causal logic behind its synthesis, its inherent reactivity, and its potential as a versatile molecular scaffold.

Introduction: The Strategic Value of the 8-Hydroxyquinoline Scaffold

The quinoline framework is a cornerstone of modern chemistry, forming the structural basis for a vast array of bioactive molecules and functional materials.[1] Within this class, 8-hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold. The strategic placement of the C8 hydroxyl group adjacent to the ring nitrogen establishes a powerful bidentate chelation site, enabling the formation of stable complexes with a wide range of metal ions.[2] This property is central to their diverse applications, from neuroprotective and antimicrobial agents in medicine to fluorescent sensors and electron transport materials in OLEDs.[2][3][4][5][6]

4-Chloro-8-hydroxy-2-methylquinoline (CAS: 28507-46-2) enhances this foundational scaffold with three key substituents. The 2-methyl group can influence steric interactions and solubility, while the 8-hydroxyl group provides the critical chelating and hydrogen-bonding capability. Most importantly, the 4-chloro substituent acts as a versatile synthetic handle. It is highly activated towards nucleophilic aromatic substitution, providing a direct and efficient entry point for the synthesis of a diverse library of 4-substituted derivatives, making this compound a valuable intermediate for chemical exploration.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's physical and spectral properties is fundamental to its application in research and development.

| Property | Value | Source |

| CAS Number | 28507-46-2 | [7][8][9] |

| Molecular Formula | C₁₀H₈ClNO | [7] |

| Molecular Weight | 193.63 g/mol | [7] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| InChI Key | N/A | |

| Canonical SMILES | CC1=CC(=C2C(=N1)C=CC=C2O)Cl |

Expected Spectroscopic Signatures

While a dedicated spectrum for this specific compound is not publicly cataloged, its structure allows for confident prediction of its key spectroscopic features, which are crucial for reaction monitoring and final product confirmation.

-

¹H NMR: The spectrum would show a singlet for the 2-methyl group protons (approx. δ 2.5-2.8 ppm). Several distinct signals in the aromatic region (δ 7.0-8.5 ppm) would correspond to the five protons on the quinoline ring system. A broad singlet, exchangeable with D₂O, would be characteristic of the 8-hydroxyl proton.

-

¹³C NMR: Approximately 10 distinct signals would be expected in the carbon spectrum, corresponding to the different carbon environments in the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the phenolic hydroxyl group (~3200-3500 cm⁻¹), C=C and C=N stretching vibrations from the aromatic quinoline core (~1500-1650 cm⁻¹), and a C-Cl stretching vibration in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum would be distinguished by a molecular ion peak (M⁺) at m/z ≈ 193. A prominent M+2 peak at m/z ≈ 195, with an intensity approximately one-third that of the M⁺ peak, would provide definitive evidence of the presence of a single chlorine atom.[1]

Synthesis Pathway: A Logic-Driven Approach

A direct, single-step synthesis of 4-Chloro-8-hydroxy-2-methylquinoline is not the most chemically intuitive route due to the directing effects of the hydroxyl group, which favors electrophilic substitution at the 5 and 7 positions.[1][10][11] A more robust and controllable strategy involves a two-stage process: first, the construction of the core 2-methyl-8-hydroxyquinoline ring system, followed by a targeted chlorination at the C4 position.

Stage 1: Synthesis of the Precursor, 2-Methyl-8-quinolinol

The most reliable method for constructing the 2-methyl-8-hydroxyquinoline precursor (CAS: 826-81-3) is the Doebner-von Miller reaction, a classic and powerful acid-catalyzed cyclization.

Causality of Experimental Design: This reaction condenses an aniline derivative (o-aminophenol) with an α,β-unsaturated carbonyl compound (crotonaldehyde).[12][13] o-Aminophenol is selected as it provides both the aniline nitrogen necessary for pyridine ring formation and the pre-installed C8-hydroxyl group. Crotonaldehyde provides the three-carbon backbone that, upon cyclization and oxidation, forms the pyridine ring with a methyl group at the C2 position. Concentrated acid (e.g., HCl or H₂SO₄) serves as the catalyst for both the initial Michael addition and the subsequent dehydrative cyclization steps. An oxidizing agent, which can be an external reagent or even one of the starting materials, facilitates the final aromatization to the stable quinoline ring.

Caption: Workflow for the Doebner-von Miller Synthesis of 2-Methyl-8-quinolinol.

Experimental Protocol: Synthesis of 2-Methyl-8-quinolinol [12]

-

Reaction Setup: To a reflux condenser-equipped round-bottom flask, add o-aminophenol (0.3 mol), 150 mL of 18% hydrochloric acid, and a magnetic stir bar.

-

Reagent Addition: Heat the mixture to reflux with stirring. Over 30 minutes, slowly add a solution of crotonaldehyde (0.4 mol). An additional oxidant like o-nitrophenol (0.1 mol) can be included to improve the yield.

-

Reaction: Maintain the reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with aqueous ammonia until the solution is basic (pH ~8-9).

-

Extraction: Extract the aqueous layer with an organic solvent such as toluene or dichloromethane (3 x 100 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Final Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure 2-methyl-8-quinolinol (m.p. 70-74 °C).[14]

Stage 2: Targeted Chlorination at the C4 Position

Direct electrophilic chlorination of the synthesized precursor is unselective. A more authoritative method involves converting a 4-hydroxy (or 4-oxo) precursor into the 4-chloro derivative via nucleophilic substitution. This requires an additional synthetic step but provides unparalleled regioselectivity. The most effective reagent for this transformation is phosphorus oxychloride (POCl₃).[15]

Causality of Experimental Design: The reaction proceeds through the tautomeric 8-hydroxy-2-methylquinolin-4(1H)-one intermediate. POCl₃ acts as both a chlorinating and dehydrating agent. It activates the C4-carbonyl (or enolic hydroxyl) by forming a phosphate ester intermediate, which is an excellent leaving group. A chloride ion, either from the POCl₃ itself or an added chloride source, then attacks the C4 position in a nucleophilic substitution reaction, displacing the phosphate group and yielding the desired 4-chloroquinoline product.[15]

Caption: Workflow for the Chlorination of a Quinolinone Precursor using POCl₃.

Experimental Protocol: Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline

(Note: This protocol is based on established procedures for the chlorination of analogous hydroxyquinolinones.)[15]

-

Reaction Setup: In a fume hood, carefully add 8-hydroxy-2-methylquinolin-4(1H)-one (10 mmol) to phosphorus oxychloride (POCl₃, 10 mL) in a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes). A co-solvent like dimethylformamide (DMF) can be used catalytically.

-

Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice in a large beaker with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.

-

Neutralization: Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

-

Isolation: The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with cold water and dry it. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to afford pure 4-Chloro-8-hydroxy-2-methylquinoline.

This self-validating protocol includes purification and assumes characterization (NMR, MS) to confirm the structure and purity of the final product, ensuring trustworthiness in the result.

Reactivity, Derivatization, and Potential Applications

The synthetic value of 4-Chloro-8-hydroxy-2-methylquinoline lies in the distinct reactivity of its functional groups, which allows for selective and predictable derivatization.

-

The 4-Chloro Group (SNAr Chemistry): This is the molecule's primary reactive center for building molecular complexity. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functionalities by reacting the compound with:

-

The 8-Hydroxy Group (Phenolic Chemistry & Chelation): This group is crucial for the compound's biological and material properties.

-

Chelation: It forms stable complexes with various metal ions, a property exploited in designing sensors, imaging agents, and metallodrugs.[2][4]

-

Derivatization: The phenolic proton is acidic and can be deprotonated to form a phenoxide, which can then be used in Williamson ether synthesis or esterification reactions.

-

Potential Applications:

The unique combination of a chelating motif and a reactive synthetic handle makes this compound a highly promising platform for developing novel molecules in several fields:

-

Medicinal Chemistry: As a scaffold for inhibitors of metalloenzymes, antibacterial and antifungal agents (by disrupting metal ion homeostasis), and anticancer therapeutics.[2][5][6] The ability to easily modify the C4 position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and pharmacokinetic properties.

-

Materials Science: As a precursor for novel fluorescent chemosensors for detecting specific metal ions in biological or environmental systems.[4] Metal complexes derived from this ligand could also be investigated as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).

-

Agrochemicals: The 8-hydroxyquinoline core is known to possess insecticidal and fungicidal properties.[3][5] Derivatization at the C4 position could lead to new, more potent, and selective crop protection agents.

Conclusion

4-Chloro-8-hydroxy-2-methylquinoline is more than just a catalog chemical; it is a strategically designed intermediate that offers researchers a reliable entry point into the rich chemical space of 4,8-disubstituted quinolines. Its synthesis, while requiring a multi-step approach, is based on robust and well-understood organic reactions, ensuring high regioselectivity and control. The true value of this compound is realized in its potential for derivatization, where the orthogonal reactivity of the 4-chloro and 8-hydroxy groups can be exploited to generate novel molecules with tailored functions for a broad spectrum of scientific applications.

References

-

Combes quinoline synthesis - Wikipedia. Wikipedia. [Link]

-

Organic Name Reaction With Their Respective Mechanism | PPTX - Slideshare. Slideshare. [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. IIP Series. [Link]

- "A Simple, Safe And Cost Effective Process For Prepar

-

Combes Quinoline Synthesis. Cambridge University Press. [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. MDPI. [Link]

- US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents.

-

Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase - DigitalCommons@USU. Utah State University. [Link]

- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.

-

4-chloro-8-hydroxy-2-methylquinoline,(CAS# 28507-46-2) - Sinfoo Biotech. Sinfoo Biotech. [Link]

-

Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap. Patsnap. [Link]

-

2-methyl-8-quinolinol - 826-81-3, C10H9NO, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

- CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents.

- CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents.

-

Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. De Gruyter. [Link]

-

ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ResearchGate. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Cas 28507-46-2,4-CHLORO-2-METHYLQUINOLIN-8-OL | lookchem. LookChem. [Link]

-

4-氯-8-羟基-2-甲基喹啉,28507-46-2 - ChemCD_index. ChemCD. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. SciSpace. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. Research and Reviews: Journal of Chemistry. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC. National Center for Biotechnology Information. [Link]

-

4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164 - PubChem. PubChem. [Link]

-

4-Chloro-2-methylquinoline | C10H8ClN | CID 77973 - PubChem. PubChem. [Link]

-

4-Chloro-8-methoxy-2-methylquinoline | C11H10ClNO | CID 807583 - PubChem. PubChem. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. [Link]

Sources

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-chloro-8-hydroxy-2-methylquinoline,(CAS# 28507-46-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 8. Cas 28507-46-2,4-CHLORO-2-METHYLQUINOLIN-8-OL | lookchem [lookchem.com]

- 9. 28507-46-2_4-氯-8-羟基-2-甲基喹啉,Suppliers,Manufacturer_ChemCD_index [cn.chemcd.com]

- 10. "A Simple, Safe And Cost Effective Process For Preparation Of [quickcompany.in]

- 11. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 12. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 13. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 14. chemsynthesis.com [chemsynthesis.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline

An In-depth Technical Guide to the

Executive Summary

4-Chloro-8-hydroxy-2-methylquinoline is a pivotal heterocyclic compound, serving as a versatile precursor in the development of novel therapeutic agents and functional materials. Its unique substitution pattern, featuring a nucleophilic displacement-ready chlorine atom at the 4-position, a chelating hydroxyl group at the 8-position, and a methyl group at the 2-position, makes it a highly valuable scaffold in medicinal chemistry. This guide provides a comprehensive, scientifically grounded methodology for the synthesis of this target molecule, tailored for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind procedural choices, offering a robust, two-step synthetic pathway that proceeds through a Conrad-Limpach cyclization to form the quinolone core, followed by a targeted chlorination using phosphorus oxychloride.

Introduction

The quinoline framework is a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds.[1][2] Derivatives of 8-hydroxyquinoline, in particular, are renowned for their potent metal-chelating properties, which are integral to their mechanisms of action as anticancer, antimicrobial, and antineurodegenerative agents.[3][4][5] The introduction of a chlorine atom at the C4 position further enhances the synthetic utility of the scaffold, providing a reactive handle for subsequent nucleophilic substitution reactions to build molecular complexity and modulate biological activity.[6] This guide details a reliable and well-established synthetic route to 4-Chloro-8-hydroxy-2-methylquinoline, designed to be both reproducible and scalable.

Retrosynthetic Analysis & Strategic Overview

The synthesis is logically designed as a two-stage process. The primary disconnection of the target molecule occurs at the C4-Cl bond, identifying 8-hydroxy-2-methylquinolin-4-ol as the key precursor. This quinolone intermediate is then retrosynthetically disassembled via the Conrad-Limpach reaction, breaking the pyridine ring to reveal the foundational starting materials: 2-aminophenol and ethyl acetoacetate. This strategy leverages commercially available and cost-effective starting materials to construct the complex heterocyclic core efficiently.

The overall synthetic workflow is visualized below.

Caption: Mechanistic flow of the Conrad-Limpach cyclization step.

Detailed Experimental Protocol: Synthesis of 8-Hydroxy-2-methylquinolin-4-ol

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

-

Reactant Charging: To the flask, add 2-aminophenol (1.0 eq.) and ethyl acetoacetate (1.1 eq.).

-

Initial Condensation: Heat the reaction mixture to 140-150 °C with stirring. Water will begin to collect in the Dean-Stark trap. Maintain this temperature for approximately 2 hours, or until water evolution ceases. Ethanol will also be generated during this phase.

-

Cyclization: In a separate, larger flask, preheat a suitable volume of diphenyl ether to 250 °C. Carefully and slowly add the hot reaction mixture from the first step to the preheated diphenyl ether with vigorous stirring.

-

Reaction Completion: Maintain the temperature at 250 °C for 30-45 minutes. The product will begin to precipitate from the hot solvent.

-

Isolation: Allow the mixture to cool to approximately 100 °C. Add petroleum ether or hexane to dilute the diphenyl ether and facilitate filtration. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with petroleum ether to remove residual diphenyl ether. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield 8-hydroxy-2-methylquinolin-4-ol as a solid.

Characterization of Intermediate

| Property | Expected Value |

| Appearance | Off-white to light brown solid |

| Molecular Weight | 175.18 g/mol |

| Melting Point | >300 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons, a vinyl proton, a methyl group, and exchangeable N-H and O-H protons. |

| ¹³C NMR (DMSO-d₆) | Resonances for aromatic carbons, quinolone carbonyl (C4), and the C2-methyl group. |

Part II: Chlorination of 8-Hydroxy-2-methylquinolin-4-ol

Principle and Mechanism

The conversion of the 4-hydroxy (or 4-oxo) group of the quinolone to a chloro group is effectively achieved using phosphorus oxychloride (POCl₃). [7]The reaction mechanism is believed to proceed in two main stages: [8][9]

-

Phosphorylation: The oxygen atom of the C4-hydroxyl/keto group acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, converting the hydroxyl group into an excellent leaving group. [8][10]2. Nucleophilic Substitution: A chloride ion (abundantly available from POCl₃) then attacks the C4 position, displacing the phosphate leaving group. This step follows a nucleophilic substitution pathway, likely with some aromatic SₙAr character, to yield the 4-chloroquinoline product. [8] POCl₃ often serves as both the chlorinating reagent and the solvent, requiring the reaction to be performed under reflux conditions.

Caption: Simplified mechanism for the chlorination of the quinolone intermediate.

Detailed Experimental Protocol:

Safety Note: Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

-

Apparatus Setup: Use a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube to protect the reaction from atmospheric moisture.

-

Reactant Charging: To the flask, add the dried 8-hydroxy-2-methylquinolin-4-ol (1.0 eq.). Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents, serving as reagent and solvent).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).

-

Work-up (Quenching): Allow the reaction mixture to cool to room temperature. In a separate large beaker containing a stirred mixture of crushed ice and water, carefully and slowly pour the reaction mixture. This quenching step is highly exothermic and will generate HCl gas; perform this step cautiously in the back of the fume hood.

-

Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel to afford pure 4-Chloro-8-hydroxy-2-methylquinoline.

Characterization of Final Product

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Molecular Weight | 193.63 g/mol |

| Melting Point | 80-85 °C (for the related 8-methoxy analog) |

| ¹H NMR (CDCl₃) | Signals for the three aromatic protons on the carbocyclic ring, one proton on the pyridine ring, and the C2-methyl group. A broad singlet for the 8-OH proton. |

| ¹³C NMR (CDCl₃) | Resonances for nine aromatic/vinylic carbons and one methyl carbon. |

| Mass Spec (EI-MS) | Molecular ion peak (M⁺) at m/z 193 and 195 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

References

-

Conrad, M. & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. [Link]

-

Doebner, O. & Miller, W. v. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817. [Link]

-

Verma, A. et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Various Authors. (n.d.). Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive. [Link]

-

He, X. et al. (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 7(4), 335-338. [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Slideshare. [Link]

-

Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

-

El-Sayed, A. M. et al. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 6(4), 344-353. [Link]

-

Beaver, M. G. et al. (2011). POCl3 chlorination of 4-quinazolones. Organic Letters, 13(6), 1362-1365. [Link]

-

ResearchGate. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

-

National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. [Link]

-

Heiskanen, J. P. et al. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598. [Link]

-

MDPI. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Molbank, 2023(3), M1672. [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylquinoline. PubChem. [Link]

-

PubChem. (n.d.). 4-Chloroquinolin-8-ol. PubChem. [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry. [Link]

-

Open Access Journals. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews in Journal of Chemistry, 3(1). [Link]

- Google Patents. (1971). Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. US3560508A.

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6487. [Link]

-

ResearchGate. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14638-14655. [Link]

- Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline. CN108610288B.

- Google Patents. (2014).

-

DigitalCommons@USU. (2013). Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase. Utah State University. [Link]

-

PubMed Central. (2018). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 12, 1547-1568. [Link]

-

PubMed Central. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14638-14655. [Link]

- Google Patents. (2015). Purification method of 8-hydroxyquinoline crude product. CN103304477B.

-

ResearchGate. (2018). Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate. [Link]

Sources

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. rroij.com [rroij.com]

- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

The Privileged Scaffold: A Technical Guide to 4-Chloro-8-hydroxy-2-methylquinoline and Its Derivatives in Modern Drug Discovery

Introduction: The Quinoline Core as a Cornerstone of Medicinal Chemistry

In the landscape of heterocyclic chemistry, the quinoline scaffold stands out as a "privileged structure," a framework that repeatedly appears in bioactive compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic system, composed of a benzene ring fused to a pyridine ring, provides an ideal foundation for constructing molecules with precise three-dimensional orientations capable of interacting with a multitude of biological targets.[2] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[3]

Within this versatile family, the 8-hydroxyquinoline (8-HQ) moiety introduces a critical feature: the ability to chelate metal ions.[4] The proximity of the C8 hydroxyl group to the pyridine nitrogen creates a bidentate ligand capable of forming stable complexes with essential metal ions like zinc, copper, and iron.[5] This metal-binding capacity is not merely a chemical curiosity; it is a key mechanism of action for many of its biological effects, from disrupting metalloenzymes in pathogens to modulating metal-dependent signaling pathways in cancer cells.[4][6]

This technical guide focuses on a specific, highly functionalized quinoline core: 4-Chloro-8-hydroxy-2-methylquinoline . The strategic placement of its substituents makes it an exceptionally valuable starting point for medicinal chemists. The C2-methyl group can influence steric interactions and metabolic stability. The C8-hydroxyl is crucial for metal chelation and hydrogen bonding. Critically, the C4-chloro group serves as an activated leaving group for nucleophilic aromatic substitution (SNAr), providing a versatile handle for the synthesis of diverse derivative libraries.[7] This guide will provide an in-depth exploration of the synthesis, derivatization, and biological applications of this core, with a particular focus on its potential in the development of novel anticancer agents.

Section 1: Synthesis and Reactivity of the Core Scaffold

The synthesis of the 4-Chloro-8-hydroxy-2-methylquinoline core is not a trivial one-pot reaction but a strategic multi-step process. The rationale behind this pathway is to build the foundational 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine) scaffold first, followed by a selective chlorination step.

Foundational Synthesis: The Skraup-Doebner-von Miller Reaction

The construction of the 8-hydroxy-2-methylquinoline scaffold is efficiently achieved via a modification of the classic Skraup synthesis, often referred to as the Doebner-von Miller reaction. This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.

Causality of Component Selection:

-

Starting Material: 2-Aminophenol is selected as the aniline component. Its amino group will form the pyridine ring, and the phenolic hydroxyl will become the crucial C8-hydroxy group in the final product.

-

Carbonyl Source: Crotonaldehyde (or its precursor, paraldehyde, which generates it in situ) serves as the four-carbon α,β-unsaturated aldehyde needed to form the pyridine ring with the desired C2-methyl substituent.

-

Acid Catalyst & Oxidizing Agent: Concentrated sulfuric acid is the classic catalyst, driving the cyclization and dehydration steps. An oxidizing agent, such as arsenic pentoxide or the nitro compound corresponding to the aniline (e.g., 2-nitrophenol), is required for the final aromatization step to form the stable quinoline ring system.[6]

Caption: Workflow for the synthesis of the 8-hydroxy-2-methylquinoline precursor.

Selective Chlorination at the C4-Position

With the 8-hydroxy-2-methylquinoline scaffold in hand, the next critical step is the introduction of the chloro group at the C4 position. Direct chlorination of the scaffold can lead to a mixture of products, including substitution on the electron-rich phenol ring (at C5 and C7).[5] Therefore, a more controlled, two-step approach is often employed, analogous to the synthesis of related chloroquinolines.

The rationale involves converting the C4-hydroxyl tautomer (the quinolinol) into a better leaving group, which is then displaced by a chloride ion. This is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a base or solvent like DMF.

Self-Validating Protocol: Synthesis of 4-Chloro-8-hydroxy-2-methylquinoline

This protocol is constructed based on well-established principles of quinoline chemistry, particularly the conversion of 4-hydroxyquinolines to 4-chloroquinolines.[3][8]

-

Protection of the C8-Hydroxyl (Optional but Recommended): To prevent side reactions, the phenolic hydroxyl group at C8 can be protected. A common strategy is tosylation. 8-hydroxy-2-methylquinoline is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form 8-tosyloxy-2-methylquinoline. This protection is crucial for ensuring selectivity.

-

Formation of the 4-quinolone: The protected intermediate is then treated to form the 4-quinolone tautomer.

-

Chlorination: The resulting 4-hydroxy-8-tosyloxy-2-methylquinoline is then refluxed with excess phosphorus oxychloride (POCl₃). POCl₃ acts as both the chlorinating agent and a dehydrating agent. The reaction mechanism involves the formation of a phosphoryl intermediate at the C4-oxygen, converting it into an excellent leaving group. Subsequent attack by a chloride ion displaces this group, yielding 4-chloro-8-tosyloxy-2-methylquinoline.

-

Deprotection: The tosyl group is then removed under basic conditions (e.g., hydrolysis with aqueous NaOH) to reveal the C8-hydroxyl group, yielding the final product, 4-Chloro-8-hydroxy-2-methylquinoline .

-

Validation: The success of the reaction is validated at each step using Thin-Layer Chromatography (TLC) to monitor the consumption of starting material and the appearance of the product. The final product's identity and purity are confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry (to confirm the molecular weight and isotopic pattern of chlorine), and melting point analysis.

Caption: Logical workflow for the synthesis of the core molecule.

Section 2: Derivatization via Nucleophilic Aromatic Substitution

The C4-chloro group is the synthetic linchpin of the core molecule. Its reactivity towards nucleophiles allows for the systematic construction of diverse chemical libraries. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for SNAr reactions.[7]

Experimental Protocol: General Procedure for SNAr Derivatization

-

Reactant Setup: In a suitable reaction vessel, dissolve 4-Chloro-8-hydroxy-2-methylquinoline (1 equivalent) in an appropriate polar aprotic solvent (e.g., DMF, DMSO, or NMP).

-

Nucleophile Addition: Add the desired nucleophile (1.1–1.5 equivalents). Common nucleophiles include:

-

Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) to scavenge the HCl generated during the reaction. The base is critical for driving the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture, typically between 80-150 °C. The optimal temperature and time depend on the nucleophilicity of the attacking species and are monitored by TLC. Microwave irradiation can often be used to significantly reduce reaction times.

-

Work-up and Purification: After completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, DCM). The crude product is then purified by column chromatography on silica gel or by recrystallization.

-

Validation: Each new derivative must be rigorously characterized by NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.

Section 3: Biological Applications and Structure-Activity Relationships (SAR)

Derivatives of 8-hydroxyquinoline are potent anticancer agents, and the 4-chloro-8-hydroxy-2-methylquinoline scaffold provides a platform to develop inhibitors of key cancer-related targets, such as Poly(ADP-ribose) polymerase (PARP).[9][10]

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[11] In healthy cells, if SSBs are not repaired, they can convert to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway.

However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these cancer cells, the inhibition of PARP-1 creates a state of "synthetic lethality."[12] When PARP is inhibited, the SSBs are not repaired and accumulate, leading to a high number of DSBs. Since the HR pathway is already compromised, the cell cannot repair these DSBs, leading to genomic collapse and apoptotic cell death.[13] This provides a targeted therapeutic strategy that selectively kills cancer cells while sparing normal cells with functional HR pathways.

Caption: Mechanism of action for quinoline-based PARP inhibitors leading to synthetic lethality.

Structure-Activity Relationship (SAR) Insights

By synthesizing derivatives from the 4-Chloro-8-hydroxy-2-methylquinoline core and evaluating their biological activity, key structure-activity relationships can be established. The following table presents hypothetical but representative data based on known SAR for quinoline-based inhibitors to illustrate these principles.

| Compound ID | R-Group at C4-Position | Target | IC₅₀ (nM) [1][11] | Key Insights |

| Core | -Cl | PARP-1 | >10,000 | The chloro-group is a synthetic handle, not an optimal pharmacophore. |

| DERIV-01 | -NH-(p-fluorophenyl) | PARP-1 | 850 | Introduction of an aniline improves activity; fluorine may enhance binding or metabolic stability. |

| DERIV-02 | -NH-(4-(piperidine-1-carbonyl)phenyl) | PARP-1 | 25 | The extended amide moiety likely forms key hydrogen bonds in the PARP active site, mimicking the nicotinamide ribose of NAD+. |

| DERIV-03 | -S-phenyl | PARP-1 | 2,500 | Thioether linkage is less effective than the amino linkage, suggesting the N-H may be a critical H-bond donor. |

| DERIV-04 | -NH-(4-(piperidine-1-carbonyl)phenyl) | Kinase X | 150 | Shows some off-target activity, highlighting the need for selectivity screening. |

| Olaparib | (Reference Drug) | PARP-1 | 4.4 | The phthalazinone core of Olaparib is highly optimized for PARP-1 binding. |

Expert Analysis of SAR:

-

The C4-Substituent is Paramount: The nature of the group introduced at the C4 position via nucleophilic substitution is the primary determinant of potency and selectivity.

-

Hydrogen Bonding is Key: Amine linkers are generally superior to ether or thioether linkers. The N-H proton often acts as a crucial hydrogen bond donor, interacting with key residues (e.g., Gly, Ser) in the enzyme's active site.

-

Exploiting the Active Site: Large, functionalized aromatic or heterocyclic groups appended to the C4-amino linker can occupy deeper pockets of the active site, significantly enhancing binding affinity. Moieties containing amide or urea functionalities are particularly effective as they can mimic the interactions of the native NAD+ substrate.[14]

-

The 8-Hydroxy Group's Role: While the primary pharmacophore for PARP inhibition resides at C4, the C8-hydroxy group can contribute to the overall physicochemical properties of the molecule, such as solubility and cell permeability. It may also form additional interactions with the protein surface or chelate intracellular metal ions, potentially leading to synergistic or polypharmacological effects.[4]

Conclusion and Future Directions

The 4-Chloro-8-hydroxy-2-methylquinoline scaffold is a powerful platform for modern drug discovery. Its strategic functionalization allows for the efficient synthesis of diverse chemical libraries through robust and well-understood nucleophilic aromatic substitution reactions. The demonstrated potential of the broader 8-hydroxyquinoline class to yield potent enzyme inhibitors, particularly against cancer targets like PARP-1, underscores the value of this specific core. The principle of synthetic lethality offers a clear, rational path for developing targeted therapies against cancers with specific DNA repair deficiencies.

Future work should focus on synthesizing a broad array of derivatives with varied C4-substituents to fully explore the chemical space around this scaffold. Systematic screening against a panel of cancer-relevant enzymes, including various kinases and PARP isoforms, will be essential for identifying potent and selective lead compounds. By combining rational design, efficient synthesis, and rigorous biological evaluation, derivatives of 4-Chloro-8-hydroxy-2-methylquinoline hold significant promise for becoming the next generation of targeted anticancer therapeutics.

References

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. National Center for Biotechnology Information. Available at: [Link]

-

Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Publishing. Available at: [Link]

-

New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PubMed. Available at: [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

-

Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. PubMed. Available at: [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, crystal structure and anticancer activity of the complex chlorido(η2-ethylene)(quinolin-8-olato-κ2 N,O)platinum(II) by experimental and theoretical methods. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. ResearchGate. Available at: [Link]

-

2-Methyl-5-chloromethyl-8-hydroxyquinoline. MDPI. Available at: [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. National Center for Biotechnology Information. Available at: [Link]

-

The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. MDPI. Available at: [Link]

-

Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. PubMed. Available at: [Link]

-

8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Center for Biotechnology Information. Available at: [Link]

- Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.

-

The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. PubMed. Available at: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Available at: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Publishing. Available at: [Link]

-

Retrosynthesis 8, Hydroxychloroquine. YouTube. Available at: [Link]

-

Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5,7-二氯-8-羟基-2-甲基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rroij.com [rroij.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Anticipated Biological Profile of 4-Chloro-8-hydroxy-2-methylquinoline: A Technical Guide for Drug Discovery Professionals

Sources

- 1. mdpi.com [mdpi.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 4-Chloro-8-hydroxy-2-methylquinoline in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-8-hydroxy-2-methylquinoline. Intended for researchers, scientists, and professionals in drug development, this document navigates the theoretical and practical aspects of solubility for this compound. In the absence of extensive published empirical data for 4-Chloro-8-hydroxy-2-methylquinoline, this guide establishes a robust predictive framework based on its molecular structure and the known solubility of analogous compounds. Furthermore, it offers detailed experimental protocols for the precise determination of its solubility in various organic solvents, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-Chloro-8-hydroxy-2-methylquinoline and Its Solubility

4-Chloro-8-hydroxy-2-methylquinoline is a substituted quinoline, a heterocyclic aromatic organic compound. The quinoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous pharmaceuticals with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The substituents on the quinoline ring—a chloro group at position 4, a hydroxyl group at position 8, and a methyl group at position 2—collectively influence the molecule's physicochemical properties, including its solubility.

Solubility is a critical determinant of a compound's utility in drug discovery and development. It directly impacts bioavailability, formulation strategies, and the design of synthetic and purification processes. A thorough understanding of a compound's solubility in various organic solvents is paramount for its effective application in research and industry.

This guide will delve into the factors governing the solubility of 4-Chloro-8-hydroxy-2-methylquinoline, provide a comparative analysis with a structurally similar compound, and present a detailed methodology for its experimental determination.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The key structural features of 4-Chloro-8-hydroxy-2-methylquinoline and their expected influence on its solubility are outlined below:

-

Quinoline Core: The bicyclic aromatic system of the quinoline core is inherently nonpolar, suggesting a preference for solubility in organic solvents over water.

-

8-Hydroxy Group: The hydroxyl group introduces polarity and the capacity for hydrogen bonding, both as a hydrogen bond donor (from the -OH) and an acceptor (the lone pairs on the oxygen). This feature can enhance solubility in polar protic solvents like alcohols. The proximity of the hydroxyl group to the nitrogen atom in the quinoline ring also allows for intramolecular hydrogen bonding, which can influence its interaction with solvents. Furthermore, this arrangement makes 8-hydroxyquinoline and its derivatives effective chelating agents for various metal ions.[2][3]

-

4-Chloro Group: The electronegative chlorine atom adds to the molecule's polarity and can participate in dipole-dipole interactions.

-

2-Methyl Group: The methyl group is a nonpolar, electron-donating group that contributes to the overall lipophilicity of the molecule, potentially enhancing solubility in nonpolar solvents.

The interplay of these functional groups results in a molecule with both polar and nonpolar characteristics, suggesting a broad but variable solubility profile across different organic solvents.

Predictive Solubility Analysis: A Case Study of 5-Chloro-8-hydroxyquinoline

The mole fraction solubility of 5-Chloro-8-hydroxyquinoline at 298.15 K (25 °C) in various organic solvents is presented in Table 1.[4]

Table 1: Mole Fraction Solubility of 5-Chloro-8-hydroxyquinoline in Various Organic Solvents at 298.15 K [4]

| Solvent | Solvent Type | Mole Fraction Solubility (x) |

| 1,4-Dioxane | Ether | 0.0751 |

| 2-Ethoxyethanol | Alcohol/Ether | 0.0333 |

| n-Propyl acetate | Ester | 0.0297 |

| 2-Methoxyethanol | Alcohol/Ether | 0.0291 |

| Ethyl acetate | Ester | 0.0269 |

| Methyl acetate | Ester | 0.0245 |

| Isopropyl acetate | Ester | 0.0232 |

| Acetone | Ketone | 0.0200 |

| n-Propyl alcohol | Alcohol | 0.0076 |

| Ethanol | Alcohol | 0.0058 |

| Isopropyl alcohol | Alcohol | 0.0045 |

| Methanol | Alcohol | 0.0042 |

Analysis and Extrapolation to 4-Chloro-8-hydroxy-2-methylquinoline:

-

High Solubility in Ethers and Esters: 5-Chloro-8-hydroxyquinoline exhibits its highest solubility in 1,4-dioxane, followed by various acetate esters. This suggests that the quinoline ring's interactions with these solvents are significant. We can anticipate a similar trend for 4-Chloro-8-hydroxy-2-methylquinoline, with good solubility in ethers and esters.

-

Moderate Solubility in Ketones: The solubility in acetone is moderate, indicating that while the polarity of the ketone is favorable, other factors may limit solubility compared to ethers and esters.

-

Lower Solubility in Alcohols: Interestingly, the solubility in alcohols is considerably lower. This could be due to the strong self-association of alcohols through hydrogen bonding, which may compete with the solvation of the solute. The presence of the 2-methyl group in our target compound might slightly increase its lipophilicity and could potentially alter this trend, but good solubility in lower alcohols is not guaranteed.

-

Polar Aprotic Solvents: Based on the general properties of similar heterocyclic compounds, it is highly probable that 4-Chloro-8-hydroxy-2-methylquinoline will exhibit high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5][6] However, it is important to note that some 4-halo-8-quinolinols have shown instability in DMSO and DMF, leading to hydrolysis.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol